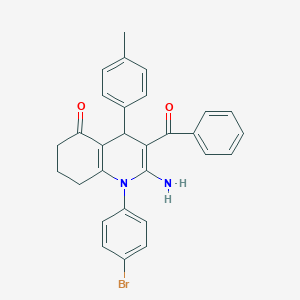
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a compound that belongs to the class of tetrahydroquinoline derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its synthetic nature, which allows for the easy production of large quantities of the compound. Additionally, the compound has been found to exhibit significant activity at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions related to the study of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One of the significant areas of research is the identification of the specific enzymes and signaling pathways targeted by the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in various disease models. Finally, the development of analogs and derivatives of the compound with improved solubility and bioavailability is also an area of future research.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 4-bromoaniline, 4-methylbenzaldehyde, and 2-aminobenzophenone in the presence of a base catalyst. The reaction is carried out under reflux conditions using a solvent such as ethanol or acetic acid. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C29H25BrN2O2 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H25BrN2O2/c1-18-10-12-19(13-11-18)25-26-23(8-5-9-24(26)33)32(22-16-14-21(30)15-17-22)29(31)27(25)28(34)20-6-3-2-4-7-20/h2-4,6-7,10-17,25H,5,8-9,31H2,1H3 |
Clave InChI |
BZYMYFFDJKCDLO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)
![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![4-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B304280.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
![6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)